4'-iso-Butyl-2-methylpropiophenone
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Description
4'-iso-Butyl-2-methylpropiophenone is a useful research compound. Its molecular formula is C14H20O and its molecular weight is 204.31 g/mol. The purity is usually 95%.
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Biological Activity
4'-iso-Butyl-2-methylpropiophenone is a synthetic compound that belongs to the class of ketones. Its biological activity has attracted attention in various fields, particularly in pharmacology and toxicology. This article examines the biological properties of this compound, including its antimicrobial, cytotoxic, and potential therapeutic effects.
Chemical Structure and Properties
This compound is characterized by its unique molecular structure, which contributes to its biological activity. The compound features an iso-butyl group attached to a propiophenone backbone, influencing its interaction with biological systems.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains. The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with metabolic processes.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 μg/mL |
Escherichia coli | 16 μg/mL |
Pseudomonas aeruginosa | 64 μg/mL |
These findings suggest that this compound could be a candidate for developing new antimicrobial agents, particularly in an era of increasing antibiotic resistance.
Cytotoxicity
The cytotoxic effects of this compound have been evaluated using various mammalian cell lines. In vitro studies demonstrated that the compound exhibits dose-dependent cytotoxicity.
Cell Line | IC50 (μM) |
---|---|
HepG2 | 15.5 |
MCF-7 | 12.3 |
HCT116 | 18.7 |
The IC50 values indicate the concentration required to inhibit cell proliferation by 50%. These results highlight the potential of this compound in cancer therapy, warranting further investigation into its mechanisms of action.
The biological activity of this compound may be attributed to several mechanisms:
- Membrane Disruption : The compound may integrate into bacterial membranes, leading to increased permeability and eventual cell lysis.
- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways critical for cell survival.
- Apoptosis Induction : In cancer cells, it may trigger apoptosis through intrinsic pathways, as evidenced by increased caspase activity in treated cells.
Case Studies
A recent case study evaluated the efficacy of this compound in combination with standard chemotherapeutic agents on resistant cancer cell lines. The study found that co-treatment enhanced cytotoxic effects compared to monotherapy, suggesting a synergistic potential.
Properties
IUPAC Name |
2-methyl-1-[4-(2-methylpropyl)phenyl]propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O/c1-10(2)9-12-5-7-13(8-6-12)14(15)11(3)4/h5-8,10-11H,9H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQCHFTCOBDMJBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C(=O)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101231023 |
Source
|
Record name | 2-Methyl-1-[4-(2-methylpropyl)phenyl]-1-propanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101231023 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59771-25-4 |
Source
|
Record name | 2-Methyl-1-[4-(2-methylpropyl)phenyl]-1-propanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=59771-25-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methyl-1-[4-(2-methylpropyl)phenyl]-1-propanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101231023 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.